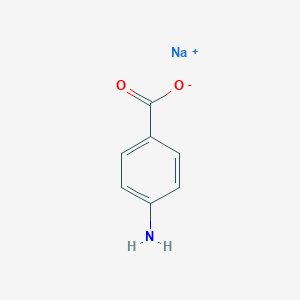

sodium;4-aminobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “sodium;4-aminobenzoate” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique identifier assigned to a specific chemical compound, which allows researchers and scientists to access detailed information about its properties, structure, and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of sodium;4-aminobenzoate involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, oxidation, and reduction reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand for the compound. Industrial production methods often involve the use of large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The industrial production of this compound may also involve the use of catalysts to enhance the reaction rates and improve the overall yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

sodium;4-aminobenzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

The chemical reactions involving this compound typically require specific reagents and conditions. For example:

Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are often carried out under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions may require anhydrous conditions to prevent side reactions.

Substitution Reactions: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions. The reaction conditions may vary depending on the specific substitution reaction being performed.

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example:

Oxidation Reactions: The products may include oxidized derivatives of this compound with different functional groups.

Reduction Reactions: The products may include reduced forms of this compound with altered chemical properties.

Substitution Reactions: The products may include substituted derivatives of this compound with new functional groups or atoms.

Applications De Recherche Scientifique

Treatment of Fibrotic Skin Disorders

Sodium 4-aminobenzoate is primarily utilized in the treatment of fibrotic skin disorders such as Peyronie's disease and scleroderma. It acts as a therapeutic agent by inhibiting collagen synthesis, which is crucial in managing these conditions.

Clinical Studies

- A study involving patients with Peyronie's disease reported that doses of 3 grams taken four times daily led to significant improvements in penile curvature and pain reduction .

- In another clinical trial, sodium 4-aminobenzoate demonstrated efficacy in treating pemphigus vulgaris when administered alongside prednisolone .

Antimicrobial Properties

Research has indicated that derivatives of 4-aminobenzoic acid exhibit antimicrobial activity. A study combined PABA with various aromatic aldehydes to create Schiff bases, which showed potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Sunscreen Agent

Historically, PABA was a common ingredient in sunscreen formulations due to its UV-absorbing properties. However, it has been associated with allergic reactions and is less frequently used today .

Vitamin-like Activity

While not essential for humans, PABA is considered a vitamin-like compound for certain bacteria and fungi, where it serves as a precursor in folate biosynthesis. Its role in microbial metabolism makes it relevant in studies concerning gut health and microbiome interactions .

Biodegradation Studies

Sodium 4-aminobenzoate has been studied for its role in biodegradation processes. Certain bacterial strains, such as Burkholderia cepacia and Ralstonia paucula, can utilize 4-aminobenzoate as a carbon source, indicating its potential for bioremediation efforts in contaminated environments .

Table: Biodegradation Pathways

| Bacterial Strain | Substrate Utilized | By-products |

|---|---|---|

| Burkholderia cepacia | 4-aminobenzoate | Protocatechuate |

| Ralstonia paucula | 4-nitrobenzoate | Hydroxylaminobenzoate |

Enzyme Activity

Sodium 4-aminobenzoate is involved in enzymatic reactions, particularly through the enzyme 4-aminobenzoate hydroxylase found in Agaricus bisporus (common mushroom). This enzyme catalyzes the conversion of PABA into 4-hydroxyaniline, which has implications for understanding metabolic pathways in fungi .

Enzymatic Reaction Table

| Substrate | Enzyme | Product |

|---|---|---|

| 4-Aminobenzoate | 4-Aminobenzoate Hydroxylase | 4-Hydroxyaniline + CO2 |

Mécanisme D'action

The mechanism of action of sodium;4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as modulation of signaling pathways, alteration of gene expression, and changes in cellular function. The specific molecular targets and pathways involved in the mechanism of action of this compound depend on its chemical structure and properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

sodium;4-aminobenzoate can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

CID 11142: A compound with a similar chemical structure but different functional groups.

CID 11143: A compound with similar reactivity but different molecular targets.

CID 11144: A compound with similar biological effects but different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which determine its reactivity, biological effects, and potential applications. Compared to similar compounds, this compound may have unique interactions with molecular targets, leading to distinct biological effects and therapeutic potential.

Propriétés

IUPAC Name |

sodium;4-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSAYZRDCRPJY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.